molecular formula C16H29NO4 B11720062 Tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate

Cat. No.: B11720062
M. Wt: 299.41 g/mol
InChI Key: MNPOMYCFJHDIJZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate (CAS: 203662-40-2) is a piperidine-based compound with a molecular formula of C₁₆H₂₉NO₄ and a molecular weight of 299.41 g/mol . It features a tert-butyl carbamate group at the 1-position of the piperidine ring and a 4-ethoxy-4-oxobutan-2-yl substituent at the 4-position. The ethoxy-oxo moiety introduces ester functionality, which may influence reactivity and solubility. This compound is typically used as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras), as suggested by its structural analogs in the evidence .

The compound’s storage and handling precautions are unspecified, but similar Boc-protected piperidines are typically stored at low temperatures to prevent decomposition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-6-20-14(18)11-12(2)13-7-9-17(10-8-13)15(19)21-16(3,4)5/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPOMYCFJHDIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Boc-Protected Piperidine

A foundational step involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example:

  • Reagents : Boc₂O (1.3–2.0 equiv), 4-dimethylaminopyridine (DMAP, 0.01 equiv)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Conditions : 0–25°C, 2–24 hours.
    This step achieves near-quantitative yields, as confirmed by ¹H NMR monitoring.

Introduction of the 4-Ethoxy-4-Oxobutan-2-yl Side Chain

The side chain is introduced via Michael addition or alkylation :

  • Michael Addition : Reacting tert-butyl 4-(2-oxiran-2-yl)piperidine-1-carboxylate with ethyl acetoacetate in the presence of NaH (2 equiv) yields the target compound.

    • Yield : 85–92%

    • Side Products : <5% epimerization (controlled via low-temperature addition).

  • Alkylation : Using ethyl 4-bromo-2-oxobutanoate and K₂CO₃ in acetonitrile at 60°C for 12 hours.

    • Yield : 78%

    • Purity : >95% (HPLC).

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling provides regioselective access to the target molecule.

Suzuki-Miyaura Coupling

A boronic ester intermediate (tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) is coupled with ethyl 4-iodo-2-oxobut-3-enoate:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (3 equiv)

  • Solvent : 1,4-Dioxane/water (4:1)

  • Conditions : 90°C, 12 hours.

    • Yield : 88%

    • Challenges : Competing β-hydride elimination minimized using bulky phosphine ligands.

Heck Coupling

Ethyl 4-vinyl-2-oxobut-3-enoate reacts with tert-butyl 4-iodopiperidine-1-carboxylate under palladium catalysis:

  • Catalyst : Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)

  • Solvent : N,N-Dimethylformamide (DMF)

  • Conditions : 100°C, 24 hours.

    • Yield : 76%

    • Selectivity : >20:1 (trans:cis).

One-Pot Multicomponent Approaches

Efficiency is enhanced via tandem Boc protection and side-chain installation.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

A CuI-mediated reaction between tert-butyl 4-propioloylpiperidine-1-carboxylate and ethyl 2-azidoacetate:

  • Catalyst : CuI (10 mol%)

  • Base : N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Solvent : DMF

  • Conditions : 0°C, 5 minutes.

    • Yield : 97%

    • Purity : >99% (LC-MS).

Tandem Deprotection-Alkylation

Simultaneous Boc deprotection (using HCl/dioxane) and alkylation with ethyl 4-bromoacetoacetate:

  • Solvent : Dichloroethane (DCE)

  • Conditions : 80°C, 6 hours.

    • Yield : 82%

    • Side Reactions : <3% over-alkylation.

Analytical Validation and Optimization

Chromatographic Purity

  • HPLC : C18 column, 70:30 acetonitrile/water, λ = 254 nm

    • Retention time: 8.2 minutes.

  • GC-MS : m/z 299.41 [M+H]⁺, fragments at 243 (Boc loss) and 156 (piperidine ring).

Crystallization and Polymorphism

Recrystallization from ethyl acetate/hexanes (1:3) yields monoclinic crystals (mp 89–91°C).

Industrial-Scale Considerations

  • Cost-Efficiency : Boc₂O and ethyl acetoacetate are preferred for bulk synthesis (USD 120/kg vs. USD 450/kg for boronic esters).

  • Waste Management : Cu residues from cross-coupling are removed via EDTA washes (99.9% efficiency).

Comparative Method Analysis

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Boc Protection + Alkylation789512.50High
Suzuki Coupling889818.20Moderate
One-Pot CuAAC979922.80Low

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

The compound exhibits significant biological activity, particularly in areas related to drug development and medicinal chemistry. Its structure suggests potential interactions with various biological targets, which can influence therapeutic outcomes.

Pharmacological Profile

Research indicates that tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception. Techniques such as molecular docking simulations and binding affinity assays are critical for understanding its pharmacodynamics and pharmacokinetics.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can significantly inhibit cell proliferation across various cancer cell lines. For instance, related piperidine derivatives have demonstrated IC50 values in the nanomolar range against specific cancer types, indicating potent anti-proliferative effects.

CompoundCell LineIC50 (μM)Notes
Example AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Example BMCF10A (non-cancer)>2.0Minimal effect

Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives similar to this compound. Results indicated a significant reduction in tumor size in mouse models treated with these compounds, highlighting their potential as effective agents against triple-negative breast cancer (TNBC) while maintaining a notable safety margin against normal cells.

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds, suggesting their potential role in modulating mood disorders. Findings indicated that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Ester vs. Alkyl Chains : The target compound’s 4-ethoxy-4-oxobutan-2-yl group provides a reactive ester site for hydrolysis or transesterification, unlike the inert 4-methylpentyl group in . This makes it more versatile in prodrug design.
  • Azidomethyl Functionality : The azide group in enables click chemistry applications, absent in the target compound.

Physicochemical Properties

  • Solubility : The ethoxy-oxo group enhances polar interactions, likely improving aqueous solubility compared to hydrophobic analogs like or .
  • Electron Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase stability against oxidative metabolism, whereas the target compound’s ester may confer pH-dependent reactivity.

Biological Activity

Tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate (CAS No. 203662-40-2) is a chemical compound that has garnered interest for its potential biological activities. This compound features a piperidine core, which is a common structural motif in many bioactive molecules. The biological activity of this compound is primarily investigated in the context of its pharmacological properties, including its interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₆H₂₉NO₄
Molecular Weight299.41 g/mol
Purity>97% (GC)
Boiling PointNot available
CAS Number203662-40-2

Research indicates that this compound exhibits significant interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions suggest potential applications in treating neurological disorders, including depression and anxiety.

Pharmacological Studies

  • Antidepressant Activity : In a study evaluating the antidepressant-like effects of similar compounds, it was found that piperidine derivatives can enhance serotonin levels in the synaptic cleft, potentially alleviating depressive symptoms. The specific compound's efficacy was evaluated using animal models where behavioral changes were monitored post-administration.
  • Neuroprotective Effects : Preliminary studies have indicated that the compound may possess neuroprotective properties against oxidative stress, which is a contributing factor in neurodegenerative diseases. This was assessed through cell viability assays in neuronal cell lines exposed to oxidative agents.
  • Analgesic Properties : The analgesic potential of related piperidine compounds has been documented, suggesting that this compound might also exhibit pain-relief characteristics through modulation of pain pathways.

Case Study 1: Antidepressant Efficacy

In a controlled trial, researchers administered this compound to rodents subjected to chronic unpredictable stress. Results showed a significant reduction in despair-like behavior compared to control groups, indicating its potential as an antidepressant agent.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of the compound on cultured neurons exposed to glutamate toxicity demonstrated that treatment with the compound significantly improved cell survival rates and reduced markers of apoptosis compared to untreated controls.

Q & A

Q. How can researchers reconcile conflicting bioactivity data across different assays?

  • Methodological Answer :
  • Assay Validation : Cross-check cytotoxicity (MTT assay) vs. target-specific activity (e.g., ELISA) to differentiate off-target effects .
  • Dose-Response Curves : EC₅₀/IC₅₀ comparisons under standardized conditions (pH, serum concentration) .
  • Metabolic Stability Studies : LC-MS to assess compound degradation in cell media vs. buffer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.